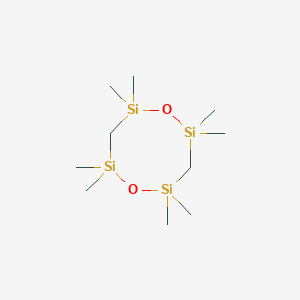

2,2,4,4,6,6,8,8-Octamethyl-1,5,2,4,6,8-dioxatetrasilocane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,4,4,6,6,8,8-Octamethyl-1,5,2,4,6,8-dioxatetrasilocane, also known as Octamethylcyclotetrasiloxane (OMCTS), is a cyclic siloxane compound widely used in scientific research. OMCTS is a colorless, odorless liquid that is soluble in many organic solvents. It has a high boiling point and low viscosity, making it an ideal solvent for many applications in scientific research.

Wirkmechanismus

OMCTS has a unique structure that allows it to form strong hydrogen bonds with many organic compounds. This property makes it an excellent solvent for many polar and nonpolar organic compounds. OMCTS also has a low surface tension, which allows it to penetrate into small spaces and solubilize compounds that are difficult to dissolve in other solvents.

Biochemical and Physiological Effects:

OMCTS is not known to have any significant biochemical or physiological effects in humans or animals. It is considered to be a relatively non-toxic compound and is classified as a low hazard chemical by the US Environmental Protection Agency (EPA).

Vorteile Und Einschränkungen Für Laborexperimente

OMCTS has several advantages as a solvent for scientific research. It is a highly stable compound that is resistant to oxidation and degradation. It has a low vapor pressure and high boiling point, which makes it easy to handle and store. OMCTS is also compatible with many other solvents and can be used in a wide range of experimental conditions.

However, there are also some limitations to the use of OMCTS in scientific research. It is not miscible with water, which limits its use in aqueous-based experiments. OMCTS can also form stable emulsions with some compounds, which can make it difficult to separate the solvent from the product. Additionally, OMCTS can be expensive compared to other solvents, which can limit its use in some research projects.

Zukünftige Richtungen

OMCTS has many potential applications in scientific research, particularly in the synthesis of silicon-based materials and the production of nanoparticles. Some possible future directions for research on OMCTS include:

1. Developing new catalysts for the ring-opening polymerization of D3 to improve the efficiency of the synthesis process.

2. Investigating the properties of SiO2 nanoparticles produced using OMCTS as a precursor, including their size, shape, and surface chemistry.

3. Exploring the use of OMCTS as a solvent for the synthesis of other silicon-based materials, such as silanes and siloxanes.

4. Investigating the use of OMCTS as a solvent for other organic compounds, particularly those that are difficult to dissolve in other solvents.

5. Developing new methods for separating OMCTS from the products of chemical reactions, particularly in cases where stable emulsions are formed.

Overall, OMCTS is a versatile and useful compound with many potential applications in scientific research. Its unique properties make it an ideal solvent for a wide range of organic compounds, and its stability and compatibility with other solvents make it an attractive option for many experimental conditions. Ongoing research on OMCTS is likely to uncover new uses and applications for this important compound in the years to come.

Synthesemethoden

OMCTS can be synthesized by the ring-opening polymerization of hexamethylcyclotrisiloxane (D3) or by the hydrolysis of dichlorodimethylsilane (DCDMS). The ring-opening polymerization of D3 is usually carried out using a catalyst such as trifluoromethanesulfonic acid (TfOH) or hexafluoroisopropanol (HFIP). The hydrolysis of DCDMS is typically carried out using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Wissenschaftliche Forschungsanwendungen

OMCTS is widely used in scientific research as a solvent for a variety of organic compounds. It is commonly used in the synthesis of silicon-based materials such as silicones, silanes, and siloxanes. OMCTS is also used as a precursor for the production of silicon dioxide (SiO2) nanoparticles, which have a wide range of applications in electronics, optics, and biomedicine.

Eigenschaften

CAS-Nummer |

15261-06-0 |

|---|---|

Produktname |

2,2,4,4,6,6,8,8-Octamethyl-1,5,2,4,6,8-dioxatetrasilocane |

Molekularformel |

C10H28O2Si4 |

Molekulargewicht |

292.67 g/mol |

IUPAC-Name |

2,2,4,4,6,6,8,8-octamethyl-1,5,2,4,6,8-dioxatetrasilocane |

InChI |

InChI=1S/C10H28O2Si4/c1-13(2)9-14(3,4)12-16(7,8)10-15(5,6)11-13/h9-10H2,1-8H3 |

InChI-Schlüssel |

BKJGWMLFLSBAHC-UHFFFAOYSA-N |

SMILES |

C[Si]1(C[Si](O[Si](C[Si](O1)(C)C)(C)C)(C)C)C |

Kanonische SMILES |

C[Si]1(C[Si](O[Si](C[Si](O1)(C)C)(C)C)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)